Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate
Description
Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a pyrrolidine-2,5-dione ring and a thioether-linked 2-anilino-2-oxoethyl group. Key structural attributes include:
- Benzoate ester moiety: Enhances lipophilicity and influences pharmacokinetic properties like membrane permeability and metabolic stability.
- Pyrrolidine-2,5-dione (succinimide) ring: A common pharmacophore in bioactive molecules, often associated with enzyme inhibition (e.g., kinase or protease targets) due to its hydrogen-bonding capacity.
Properties
IUPAC Name |
ethyl 4-[3-(2-anilino-2-oxoethyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-2-28-21(27)14-8-10-16(11-9-14)23-19(25)12-17(20(23)26)29-13-18(24)22-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYMWPBSWICARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of ethyl 4-bromobenzoate with 3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[3-[2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate (5861-88-1)
- Structural Differences: Replaces the target compound’s thioether-anilino group with a cyano-propenyl-4-methoxyanilino chain.
- Physicochemical Impact: Higher XLogP3 (5.1 vs. estimated ~3–4 for the target) suggests greater membrane permeability but lower aqueous solubility. The cyano group may increase metabolic stability or introduce toxicity risks.
- Biological Relevance: The propenyl linker and cyano group could enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors like sorafenib.
Ethyl 4-{3-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
- Structural Differences: Substitutes pyrrolidinedione with a thiazolidinone ring, introducing a sulfur atom and conjugated double-bond system.
- Functional Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities. The isopropyl group adds steric hindrance, which may reduce off-target interactions but limit solubility.
- Electronic Effects: The thiazolidinone’s electron-deficient ring could enhance binding to nucleophilic residues (e.g., cysteine in proteases).
Research Findings and Methodological Considerations
- Potency Comparisons : While specific ED50 data for these compounds is unavailable, methodologies like Litchfield and Wilcoxon’s dose-effect analysis could quantify relative potencies. For example, parallelism tests might reveal whether analogs share mechanistic pathways with the target compound.
- Metabolic Stability: The thioether in the target compound is prone to oxidation (e.g., to sulfoxide), whereas the cyano group in may resist degradation. Thiazolidinones in are metabolically stable but may form reactive intermediates.
- SAR Insights: Electron-withdrawing groups (cyano in ) improve target affinity but reduce solubility. Thioether vs. thiazolidinone linkages dictate redox sensitivity and hydrogen-bonding networks.
Biological Activity
Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a benzoate moiety linked to a pyrrolidine derivative, which is significant for its biological interactions. The molecular formula is , and its molecular weight is approximately 346.4 g/mol.
Research indicates that this compound exhibits several mechanisms of action:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines. This process involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .
- Reactive Oxygen Species (ROS) Generation : this compound appears to enhance ROS production within cells, which is crucial for triggering apoptotic pathways .
- Calcium Ion Mobilization : The compound also influences intracellular calcium levels, which play a vital role in various cellular processes, including apoptosis and cell proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The efficacy was primarily evaluated using human promyelocytic leukemia HL-60 cells. The compound demonstrated significant cytotoxicity with a half-maximal inhibitory concentration (IC50) around 23.5 µM, indicating potent anti-leukemic properties .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 | 23.5 | Apoptosis via caspase activation |
| Vero | Not significant | No cytotoxic effect observed |
Antimicrobial Activity
In addition to its anticancer properties, there are indications that this compound may possess antimicrobial activity. Preliminary assays suggest it could inhibit the growth of certain bacterial strains, although further studies are needed to confirm these findings.
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
- Study on HL-60 Cells : A study conducted on HL-60 cells demonstrated that treatment with the compound led to a marked increase in apoptotic markers and a decrease in cell viability after 48 hours of exposure at varying concentrations (0, 5, 25, and 50 µM) .
- Comparative Analysis with Other Compounds : In comparative studies with other furoquinolone derivatives, ethyl 4-{3-[...]} exhibited superior apoptotic induction capabilities, suggesting its potential as a lead compound for developing new anti-leukemic therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
